molecular formula C15H16N2O3S3 B5109545 Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate

Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate

Cat. No.: B5109545
M. Wt: 368.5 g/mol
InChI Key: PGGOPHPJOYPOTQ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate is a multifunctional thiophene derivative characterized by a urea/thiourea hybrid substituent at the 2-position of the thiophene ring. The core structure includes:

  • 4,5-Dimethylthiophene backbone: Provides steric bulk and modulates electronic properties .
  • Ethyl ester at position 3: Enhances solubility and serves as a common functional group for further derivatization .

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers). Instead, its activity can be inferred from analogs with similar substituents, such as anti-inflammatory and antioxidant properties observed in related acrylamido-thiophene derivatives .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-(thiophene-2-carbonylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S3/c1-4-20-14(19)11-8(2)9(3)23-13(11)17-15(21)16-12(18)10-6-5-7-22-10/h5-7H,4H2,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGOPHPJOYPOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethyl-2-aminothiophene with ethyl 3-thiophenecarboxylate in the presence of a thienylcarbonyl chloride. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis process. The production involves stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three key reactive sites:

  • Thiophene rings : Prone to electrophilic substitution (e.g., halogenation, nitration).

  • Carbothioamide group (-NHC(=S)NH-) : Susceptible to nucleophilic attack or oxidation.

  • Ethyl ester (-COOEt) : Hydrolyzable to carboxylic acids under acidic/basic conditions.

Oxidation Reactions

The carbothioamide group may undergo oxidation to form sulfoxides or sulfones. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Product : Sulfoxide or sulfone derivatives, depending on stoichiometry .

Reduction Reactions

The thiophene rings or carbonyl groups could be reduced:

  • Reagent : Lithium aluminum hydride (LiAlH₄) for ester reduction to alcohols.

  • Product : Ethyl 4,5-dimethyl-2-({[(2-thienylmethyl)amino]methyl}amino)-3-thiophenemethanol .

Hydrolysis

The ethyl ester may hydrolyze under acidic or basic conditions:

  • Reagent : NaOH (aqueous) or HCl (aqueous).

  • Product : Corresponding carboxylic acid, e.g., 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylic acid .

Comparative Reactivity of Analogous Compounds

Data from structurally similar thiophene derivatives are summarized below:

Compound Reaction Type Reagent/Conditions Product Reference
Ethyl 2-amino-4-methylthiophene-3-carboxylateIntramolecular H-bondingNone (crystal packing)S(6) ring motif
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateHydrogen bondingN–H⋯O interactionsWave-like polymeric chains
Ethyl 2-amino-4-phenylthiophene-3-carboxylateC–H⋯π interactionsCrystal lattice forcesLayered supramolecular structures

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate has been explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar thiophene structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene have shown promising results in inhibiting the growth of lung and liver cancer cells, indicating that this compound may possess similar properties .
  • Antimicrobial Properties : The incorporation of thiophene moieties has been linked to enhanced antimicrobial activity. Research indicates that compounds with thiophene rings can disrupt bacterial membranes or inhibit essential enzymes, making them candidates for further investigation as antimicrobial agents .

Material Science

The compound's unique chemical structure also makes it suitable for applications in material science:

  • Conductive Polymers : Thiophene derivatives are known for their electrical conductivity. This compound can be used as a building block for synthesizing conductive polymers, which are essential for organic electronics and photovoltaic devices .
  • Photonic Applications : The optical properties of thiophene-containing compounds make them suitable for applications in photonic devices. Their ability to absorb and emit light can be harnessed in sensors and light-emitting diodes (LEDs) .

Case Studies

Several studies have investigated the applications of similar compounds, providing insights into the potential uses of this compound:

  • Antitumor Activity Study : A study evaluated the antitumor effects of a series of thiophene-based compounds on human cancer cell lines. Results indicated that these compounds exhibited IC50 values lower than standard chemotherapeutics like Cisplatin, suggesting a high potency against specific cancer types .
  • Synthesis of Conductive Polymers : Researchers synthesized a series of conductive polymers using thiophene derivatives as monomers. The resulting materials demonstrated high conductivity and thermal stability, making them ideal candidates for electronic applications .
  • Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial activities of various thiophene derivatives against gram-positive and gram-negative bacteria. The findings highlighted significant antibacterial properties, supporting the exploration of this compound in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its thioureido-thienylcarbonyl substituent. Below is a comparative analysis with structurally related thiophene derivatives:

Table 1: Structural and Functional Comparison of Ethyl 4,5-Dimethyl-2-Substituted Thiophene-3-Carboxylates

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate {[(2-Thienylcarbonyl)amino]carbothioyl}amino C16H17N3O3S3 411.53 (calculated) Hypothesized enzyme inhibition (thiourea moiety)
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3f) 2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido C21H22N2O5S 430.48 Antioxidant (IC50 = 12.3 µM in DPPH assay), anti-inflammatory (72% edema inhibition)
Ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate Sulfonylamino-ethoxyoxoethyl C20H25N2O6S2 477.60 No direct bioactivity reported; sulfonamide group suggests protease inhibition potential
Ethyl 4,5-dimethyl-2-[(phenoxycarbonyl)amino]thiophene-3-carboxylate Phenoxycarbonylamino C16H17NO4S 319.38 Intermediate for drug synthesis; commercial availability noted
Ethyl 4,5-dimethyl-2-(propionylamino)-3-thiophenecarboxylate Propionylamino C12H17NO3S 255.33 Simpler analog; used as a precursor for heterocyclic synthesis

Key Observations:

Bioactivity: Compounds with electron-withdrawing groups (e.g., cyanoacrylamido in 3f) exhibit strong antioxidant/anti-inflammatory activities due to radical scavenging . Thiourea/urea derivatives (e.g., the target compound) may target enzymes like urease or kinases, though this requires experimental validation .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 2-thienylcarbonyl isothiocyanate, analogous to sulfonamide derivatization methods . Yields for such reactions range from 72% to 94% under optimized conditions (e.g., toluene, piperidine/acetic acid catalysis) .

Physicochemical Properties: Solubility: Ethyl esters enhance solubility in organic solvents (e.g., ethanol, DMSO) compared to carboxylic acids . Thermal Stability: Melting points vary widely (172–300°C) depending on substituents; bulky groups (e.g., thiourea) increase rigidity .

Spectroscopic Signatures :

  • IR : Thiourea C=S stretch (~1200–1250 cm⁻¹) and ester C=O (~1660 cm⁻¹) .
  • <sup>1</sup>H NMR : Ethyl ester protons appear as triplets (~1.3 ppm) and quartets (~4.3 ppm); aromatic protons from thienyl groups resonate at ~7.2–7.4 ppm .

Biological Activity

Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, while also presenting case studies and data tables to illustrate its applications.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3S3C_{15}H_{16}N_{2}O_{3}S_{3}, with a molecular weight of approximately 368.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including thiophene rings and carbothioamide functionalities.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit noteworthy antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity

StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Properties

Studies have shown that compounds containing thiophene rings can induce apoptosis in cancer cells. This compound was evaluated for its cytotoxic effects on several cancer cell lines.

Case Study: Cytotoxicity Assay

In a study conducted by Alqasoumi et al. (2009), the compound was tested on HeLa cells:

  • IC50 Value : The IC50 value was determined to be 45 µM, indicating moderate cytotoxicity.
  • Mechanism : The compound was found to activate caspase pathways leading to apoptosis.

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines in macrophage cultures.

Table 2: Cytokine Inhibition

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α250150
IL-6200120

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors.

Synthetic Pathway Overview

  • Starting Material : Thiophene derivatives are reacted with ethyl chloroacetate.
  • Formation of Thiourea : The resulting product undergoes thiourea formation.
  • Final Coupling : The thienylcarbonyl group is introduced through acylation.

Q & A

Advanced Research Question

  • Catalyst selection : Piperidine/acetic acid in toluene accelerates Knoevenagel condensation by promoting enolate formation and dehydration . Alternative catalysts (e.g., DBU or ionic liquids) may reduce reaction time.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) could improve solubility but may increase side reactions. Toluene balances reactivity and purity .
  • Purification : Gradient recrystallization (e.g., ethanol/water) or chromatography (silica gel or reverse-phase HPLC) resolves co-eluting byproducts .

What computational strategies predict the compound’s reactivity and guide derivative design?

Advanced Research Question

  • Reaction path modeling : Quantum chemical calculations (DFT) map energy barriers for key steps like thiourea formation or cyclization, enabling rational design of derivatives .
  • Docking studies : Molecular dynamics simulations predict binding affinities to biological targets (e.g., cyclooxygenase for anti-inflammatory activity), prioritizing synthesis of high-potential analogs .
  • QSAR analysis : Correlates electronic (Hammett σ) or steric parameters of substituents with bioactivity, guiding functional group modifications .

How should researchers address discrepancies in reported biological activities (e.g., antioxidant vs. anti-inflammatory efficacy)?

Advanced Research Question

  • Assay standardization : Variability in DPPH radical scavenging (antioxidant) vs. carrageenan-induced edema (anti-inflammatory) models may explain conflicting results. Harmonize protocols (e.g., IC₅₀ measurement conditions) .
  • Structural-activity validation : Compare substituent effects across studies. For example, electron-withdrawing groups on the benzaldehyde moiety may enhance antioxidant activity but reduce solubility, affecting bioavailability .
  • Dose-response profiling : Re-evaluate activity at multiple concentrations to identify non-linear effects or toxicity thresholds .

What analytical methods resolve challenges in characterizing thiourea-thiophene conjugates?

Advanced Research Question

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., NH···S interactions in the thiophene ring) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., distinguishing thiourea NH from amide NH) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities (e.g., oxidation byproducts) .

What are the implications of substituent variation on the thienylcarbonyl moiety for biological activity?

Advanced Research Question

  • Electron-donating groups (e.g., -OCH₃) : Enhance antioxidant activity by stabilizing radical intermediates but may reduce membrane permeability .
  • Halogen substituents (e.g., -Cl) : Improve anti-inflammatory potency via hydrophobic interactions with target proteins but increase cytotoxicity risks .
  • Bulkier groups (e.g., cyclohexyl) : May sterically hinder target binding but improve metabolic stability .

How can researchers leverage hybrid experimental-computational workflows to accelerate discovery?

Advanced Research Question

  • Reaction screening : Use robotic platforms to test multiple catalysts/solvents in parallel, guided by computational predictions of reaction feasibility .
  • Machine learning : Train models on existing spectral and bioactivity data to predict novel derivatives with desired properties .
  • Feedback loops : Integrate experimental results (e.g., crystallography data) into computational models to refine accuracy .

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